(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid
CAS No.: 216007-00-0
Cat. No.: VC3968389
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 216007-00-0 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | (2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
| Standard InChI Key | CYHRSNOITZHLJN-NSHDSACASA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N |
| SMILES | CC(C)C1=CC=C(C=C1)CC(C(=O)O)N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CC(C(=O)O)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₇NO₂, with a molar mass of 207.27 g/mol . Its IUPAC name, (2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid, reflects its stereochemistry:
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Chiral center: The (S)-configuration at C2 ensures enantiomeric specificity .
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Aromatic substituent: A 4-isopropylphenyl group introduces steric bulk and hydrophobicity .
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Functional groups: A carboxylic acid (-COOH) at C1 and an amino (-NH₂) group at C2 enable peptide bond formation and zwitterionic behavior .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| IUPAC Name | (2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid | |
| CAS Number | 216007-00-0 | |
| SMILES | CC(C)C1=CC=C(C=C1)CC@@HN |
Stereochemical Significance
The (S)-enantiomer is distinct from its (R)-counterpart (CAS: 755724-85-7), which exhibits reversed configuration at C2 . X-ray crystallography of related oxadiazinanones confirms that stereochemistry critically influences conformational stability and intermolecular interactions . For instance, the (S)-form’s spatial arrangement enables optimal hydrogen bonding in peptide chains, enhancing target binding in therapeutic applications .
Synthesis and Preparation
Classical Condensation Approaches
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Racemate resolution: Chiral chromatography or diastereomeric salt formation separates (S)- and (R)-forms .
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Enzymatic resolution: D-Threonine aldolase selectively cleaves the D-threo isomer, enriching the L-threo form (ee > 98%) .
Table 2: Synthesis Methods Comparison
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Advantage | Source |
|---|---|---|---|---|
| Strecker Synthesis | 60–70 | Racemic | Scalability | |
| Enzymatic Resolution | 85–90 | ≥98% (S) | High stereoselectivity |
Asymmetric Synthesis
Recent advances employ chiral auxiliaries or catalytic asymmetric hydrogenation to directly obtain the (S)-enantiomer . For example, N-Fmoc-protected derivatives (e.g., (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-isopropyl-phenyl)propionic acid) are synthesized for solid-phase peptide synthesis (SPPS).
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the hydrophobic isopropylphenyl group.
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pKa Values: Estimated carboxylic acid pKa ≈ 2.2 (COOH) and amine pKa ≈ 9.5 (NH₂), typical for α-amino acids .
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Thermal Stability: Decomposes above 340°C, with a boiling point extrapolated to ~340°C at 760 mmHg .
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=C aromatic) .
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NMR: ¹H NMR (D₂O, δ ppm): 1.25 (d, 6H, -CH(CH₃)₂), 3.15 (m, 1H, -CH(CH₃)₂), 4.10 (t, 1H, Cα-H), 7.25 (s, 4H, Ar-H).
Applications in Drug Discovery and Peptide Engineering
Peptide-Based Therapeutics
The (S)-enantiomer serves as a non-natural amino acid in peptidomimetics, enhancing metabolic stability and target affinity . Examples include:
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GnRH Antagonists: Silicon- and germanium-containing analogues of cetrorelix incorporate (S)-2-amino-3-(4-isopropyl-phenyl)propionic acid to prolong in vivo activity .
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Antibiotic Synthons: Intermediate in florfenicol and thiamphenicol production, where stereochemistry dictates antimicrobial efficacy .
Chiral Auxiliaries
Oxadiazinanones derived from this compound act as stereodirecting agents in asymmetric aldol reactions, enabling access to enantiopure β-hydroxy amino acids .
Table 3: Key Therapeutic Applications
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